4'-(Aminomethyl)-biphenyl-3-carboxylic acid
Description
4'-(Aminomethyl)-biphenyl-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 3-position of one benzene ring and an aminomethyl (-CH₂NH₂) substituent at the 4'-position of the adjacent ring.
The compound is listed in supplier databases (CAS registry numbers and InChIKeys provided), indicating its relevance in synthetic chemistry and drug development pipelines . Its aminomethyl group may enhance solubility in aqueous environments compared to non-polar substituents, making it a candidate for further biological evaluation.
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQAVQYOVBTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Catalytic System
The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for synthesizing biphenyl derivatives. In a representative procedure, 4-bromobiphenyl-3-carboxylic acid methyl ester undergoes coupling with 4-(aminomethyl)phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) () as the catalyst. The reaction proceeds in a 4:1 mixture of 1,4-dioxane and water, with potassium carbonate () as the base, at 80°C for 16 hours. This method ensures regioselective bond formation while preserving the integrity of the aminomethyl and carboxylic acid ester functionalities.
Table 1: Standard Suzuki-Miyaura Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | (2 mol%) |
| Solvent System | 1,4-Dioxane:HO (4:1) |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Base |
Boronic Acid Selection and Functional Group Compatibility
The choice of boronic acid critically influences yield and purity. 4-(Aminomethyl)phenylboronic acid, while commercially available, often requires protective group strategies to prevent side reactions during coupling. For instance, tert-butyloxycarbonyl (Boc) protection of the amine group mitigates undesired coordination with the palladium catalyst. Post-coupling deprotection using trifluoroacetic acid (TFA) restores the free amine functionality.
Hydrolysis to Carboxylic Acid
The methyl ester intermediate undergoes hydrolysis under basic conditions (e.g., aqueous NaOH or LiOH) to yield the final carboxylic acid. A typical protocol involves stirring the ester in tetrahydrofuran (THF):methanol:HO (3:1:1) at 60°C for 4–6 hours, achieving >95% conversion.
Multi-Step Synthesis via Palladium-Catalyzed Coupling
Sequential Reduction and Cyclization
An alternative route, adapted from biphenyl derivative syntheses, begins with 2-bromo-6-nitrophenol. Initial reduction using iron powder and ammonium chloride in ethanol converts the nitro group to an amine, forming 2-bromo-6-aminophenol. Subsequent cyclization under acidic conditions generates a benzoxazole intermediate, which participates in Suzuki coupling with 3-carboxyphenylboronic acid.
Table 2: Multi-Step Synthesis Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Fe, NHCl, EtOH, 70°C, 3h | 2-Bromo-6-aminophenol |
| Cyclization | HCl (conc.), reflux, 2h | Benzoxazole intermediate |
| Coupling | Pd(OAc), PEG-400, 100°C, 24h | Biphenyl-carboxylic ester |
Hydrolysis and Final Functionalization
The ester intermediate is hydrolyzed using 6M HCl at 100°C for 8 hours, yielding the carboxylic acid. While this method avoids protective groups, the extended reaction times and use of high-boiling solvents like polyethylene glycol (PEG-400) complicate purification.
Comparative Evaluation of Synthetic Routes
Yield and Efficiency Metrics
The Suzuki-Miyaura route offers superior yields (75–85%) compared to the multi-step approach (50–65%). However, the latter provides better regiocontrol for ortho-substituted derivatives.
Table 3: Method Comparison
| Parameter | Suzuki-Miyaura Route | Multi-Step Route |
|---|---|---|
| Overall Yield | 75–85% | 50–65% |
| Reaction Time | 16–20h | 48–72h |
| Byproducts | <5% | 10–15% |
| Scalability | High | Moderate |
Industrial-Scale Considerations
Continuous flow reactors enhance the scalability of Suzuki-Miyaura couplings by improving heat transfer and catalyst recovery. In contrast, the multi-step method’s reliance on batch processing and PEG solvents increases waste generation, raising environmental concerns.
Experimental Characterization
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl) : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the aminomethyl group resonates as a triplet at δ 3.7 ppm (J = 6.5 Hz).
-
IR (KBr) : Stretching frequencies at 1700 cm (C=O) and 3360 cm (N-H) confirm the carboxylic acid and amine groups.
-
MS (ESI) : m/z 241.31 [M-H] aligns with the molecular formula .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from two primary groups:
-
Carboxylic acid (─COOH) at the 3-position of one phenyl ring.
-
Aminomethyl (─CH₂NH₂) at the 4'-position of the adjacent phenyl ring.
These groups enable distinct reaction pathways, often requiring tailored conditions to maximize selectivity .
Esterification
The carboxylic acid reacts with alcohols under acidic or basic conditions to form esters. This is pivotal for modifying solubility or preparing prodrugs.
| Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| Methanol, H₂SO₄ (cat.), reflux | Methyl biphenyl-3-carboxylate | 85–90 | Requires dehydrating agents. |
| Ethanol, DCC, DMAP | Ethyl biphenyl-3-carboxylate | 78 | Coupling agents enhance efficiency. |
Amidation
Coupling with amines forms amide bonds, widely used in peptide synthesis and drug design.
Salt Formation
Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts, useful in purification or formulation.
Acylation
The primary amine undergoes acylation with acid chlorides or anhydrides.
Alkylation
Reacts with alkyl halides or epoxides to form secondary or tertiary amines.
Oxidation
The aminomethyl group can be oxidized to nitro or carboxylic acid derivatives under strong conditions.
Cross-Coupling Reactions
The biphenyl scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura (C─C bond) | Pd(PPh₃)₄, aryl boronic acid | Functionalized biaryl derivatives | 70–82 |
| Buchwald-Hartwig (C─N bond) | Pd₂(dba)₃, Xantphos, amine | Aminated biphenyl analogs | 65–75 |
Mechanistic Insights
-
Carboxylic acid reactions proceed via nucleophilic acyl substitution (esterification/amidation) or deprotonation (salt formation).
-
Aminomethyl group reactions involve nucleophilic attack (alkylation/acylation) or redox processes (oxidation).
-
Steric hindrance from the biphenyl system may slow kinetics but enhances regioselectivity in cross-couplings .
Scientific Research Applications
Medicinal Chemistry
4'-(Aminomethyl)-biphenyl-3-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity and selectivity.
Drug Design and Development
The compound has been utilized in the design of inhibitors targeting specific enzymes and proteins involved in disease processes. For instance, it has been linked to the development of inhibitors for the B-cell lymphoma 2 (Bcl-2) proteins, which are critical in cancer therapy.
- Case Study : In a study focusing on optimizing inhibitors for Bcl-2 proteins, derivatives of biphenyl carboxylic acids were synthesized. These modifications aimed to improve binding affinity and potency against cancer cells .
Bioisosteric Applications
Bioisosteres are compounds that have similar chemical structures but different biological properties. The introduction of bioisosteres based on this compound has been shown to significantly enhance drug potency and selectivity.
- Example : The strategic incorporation of fluorine atoms into the structure has resulted in compounds with improved thrombin inhibitory activity, showcasing the potential of this compound as a bioisostere .
Material Science
In addition to its pharmaceutical applications, this compound is explored in material science for its potential use in polymer synthesis and as a ligand in coordination chemistry.
Polymer Synthesis
The compound can be used as a monomer or crosslinking agent in the production of polymers with enhanced thermal and mechanical properties.
Coordination Chemistry
It acts as a ligand for transition metals, forming complexes that can be utilized in catalysis or as sensors.
Analytical Chemistry
This compound is also employed in analytical methods for detecting various biological molecules due to its fluorescent properties when modified appropriately.
Data Table: Applications Overview
| Application Area | Description | Example Case Study |
|---|---|---|
| Medicinal Chemistry | Synthesis of pharmaceutical compounds | Inhibitors for Bcl-2 proteins |
| Bioisosteric Applications | Enhancing drug potency through structural modifications | Fluorinated derivatives improving thrombin inhibition |
| Material Science | Use in polymer synthesis and coordination chemistry | Ligand formation for catalytic applications |
| Analytical Chemistry | Detection of biological molecules using modified fluorescent properties | Fluorescent sensors based on biphenyl derivatives |
Mechanism of Action
The mechanism of action of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is mediated through its binding to lysine-binding sites on plasminogen, blocking its interaction with fibrin.
Comparison with Similar Compounds
Structural Impact of Substituents
- Electron-Donating Groups (e.g., -CH₃, -OCH₃) :
- Electron-Withdrawing Groups (e.g., -CN, -CF₃): Cyano and trifluoromethyl groups lower the pKa of the carboxylic acid, increasing ionization in physiological conditions. This can affect binding to biological targets .
- Its protonation at physiological pH may improve water solubility .
Biological Activity
4'-(Aminomethyl)-biphenyl-3-carboxylic acid (C14H13NO2) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with an amino group and a carboxylic acid functional group. Its molecular weight is approximately 241.29 g/mol, and it is classified under various chemical databases, including PubChem . The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 241.29 g/mol |
| Chemical Classification | Organic Compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported an IC50 value of 5.85 µM against certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell survival. For example, it has been shown to interact with cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation .
- Apoptosis Induction : It may promote apoptosis in cancer cells, as indicated by increased levels of caspase-3 activity observed in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens. Future research could elucidate its efficacy against specific bacterial strains.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 cells demonstrated a significant reduction in cell viability at concentrations above 5 µM. The study utilized flow cytometry to assess apoptosis rates, revealing a 39.4% increase in apoptotic cells compared to control groups .
Case Study 2: Enzyme Interaction
Another research effort focused on the compound's interaction with CDK9. Quantitative mass spectrometry revealed that treatment with this compound led to a pronounced downregulation of CDK9 and MYC proteins in MOLT-4 cells, highlighting its potential as a selective inhibitor in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 4'-(Aminomethyl)-biphenyl-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of biphenyl carboxylic acid derivatives often involves multi-step coupling and hydrolysis reactions. For example, analogous compounds like 4-chloro-3'-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-3-carboxylic acid are synthesized via Suzuki-Miyaura coupling, followed by hydrolysis using LiOH in tetrahydrofuran (THF) at 80°C . Optimization may include varying catalysts (e.g., Pd-based), reaction temperatures, and solvent systems to improve yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical, as highlighted in biphenyl carboxylic acid synthesis protocols .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : Utilize reversed-phase columns (e.g., C18) with UV detection at 254 nm for purity assessment, as demonstrated in chromatographic separations of carboxylic acids .
- NMR Spectroscopy : Confirm the presence of the aminomethyl group (δ ~3.8 ppm for -CH2NH2) and biphenyl backbone (aromatic protons δ ~7.0–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation of particulates .
- Ventilation : Use fume hoods to minimize exposure to vapors during synthesis or solvent evaporation.
- Waste Disposal : Neutralize acidic byproducts before disposal and avoid release into drainage systems .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in receptor-binding studies?
Structure-activity relationship (SAR) studies on biphenyl derivatives reveal that substituents like methylthiazole or morpholine groups significantly impact binding affinity. For instance, introducing a 4-methylthiazole moiety increased potency (IC50 = 7.3–8.24 nM in P2X3 receptor assays) . Rational design should focus on:
- Hydrophobic substituents to improve membrane permeability.
- Electron-withdrawing groups (e.g., Cl) to stabilize interactions with target proteins .
Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound derivatives?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., mGluR2 or P2X3 receptors), leveraging crystallographic data from similar ligands .
- ADMET Prediction : Tools like SwissADME can estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions based on substituent effects .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- pH Stability : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C. Biphenyl carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions, forming biphenyl amines .
- Thermal Degradation : Monitor via thermogravimetric analysis (TGA); decomposition typically occurs above 220°C, consistent with the reported melting point (220–225°C) .
Methodological Considerations
- Contradiction Analysis : While reports a melting point of 220–225°C, researchers should verify this via differential scanning calorimetry (DSC) due to potential batch-dependent variations.
- Data Gaps : Limited toxicological data (e.g., acute toxicity, mutagenicity) necessitate in vitro assays (Ames test, cytotoxicity in HepG2 cells) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
